molecular formula C3H7O5P B1211754 2-Phosphonopropionic acid CAS No. 5962-41-4

2-Phosphonopropionic acid

Cat. No.: B1211754
CAS No.: 5962-41-4
M. Wt: 154.06 g/mol
InChI Key: GUXRZQZCNOHHDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Phosphonopropionic acid can be synthesized through several methods. One common synthetic route involves the reaction of acrylonitrile with phosphorous acid under acidic conditions. The reaction proceeds as follows:

CH2=CHCN+H3PO3CH2=CHCH2PO3H2\text{CH2=CHCN} + \text{H3PO3} \rightarrow \text{CH2=CHCH2PO3H2} CH2=CHCN+H3PO3→CH2=CHCH2PO3H2

Another method involves the hydrolysis of 2-phosphonopropionitrile:

CH2=CHCH2CN+H2OCH2=CHCH2COOH+NH3\text{CH2=CHCH2CN} + \text{H2O} \rightarrow \text{CH2=CHCH2COOH} + \text{NH3} CH2=CHCH2CN+H2O→CH2=CHCH2COOH+NH3

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may involve the use of catalysts and controlled temperature and pressure conditions to enhance the reaction efficiency.

Chemical Reactions Analysis

Types of Reactions: 2-Phosphonopropionic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphonic acid derivatives.

    Reduction: Reduction reactions can convert the phosphonic acid group to a phosphine oxide.

    Substitution: The phosphonic acid group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines and alcohols can react with the phosphonic acid group under acidic or basic conditions.

Major Products:

    Oxidation: Phosphonic acid derivatives.

    Reduction: Phosphine oxide derivatives.

    Substitution: Substituted phosphonic acid esters or amides.

Scientific Research Applications

2-Phosphonopropionic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of various organic compounds and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential role in biological systems, particularly in enzyme inhibition and metabolic pathways.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, especially in the development of drugs targeting metabolic enzymes.

    Industry: It is used in the production of specialty chemicals, including flame retardants and plasticizers.

Mechanism of Action

The mechanism of action of 2-phosphonopropionic acid involves its ability to mimic phosphate and carboxylate groups in biological molecules. This allows it to inhibit metabolic enzymes by binding to their active sites. The molecular targets include enzymes involved in phosphate metabolism, which are crucial for various cellular processes. The compound’s ability to form stable complexes with metal ions also contributes to its biological activity.

Comparison with Similar Compounds

2-Phosphonopropionic acid can be compared with other similar compounds, such as:

    2-Aminoethylphosphonic acid: Known for its role in biological systems and as a precursor to various phosphonate derivatives.

    3-Phosphonopropionic acid: Similar in structure but differs in the position of the phosphonic acid group.

    Phosphonoacetic acid: Used in antiviral research and has a different backbone structure.

Uniqueness: this compound is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and biological processes. Its ability to mimic phosphate groups makes it a valuable tool in biochemical research and industrial applications.

Properties

IUPAC Name

2-phosphonopropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7O5P/c1-2(3(4)5)9(6,7)8/h2H,1H3,(H,4,5)(H2,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUXRZQZCNOHHDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)P(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7O5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40975021
Record name 2-Phosphonopropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40975021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5962-41-4
Record name 2-Phosphonopropionic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005962414
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Phosphonopropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40975021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of ethyl-2-(diethoxyphosphinyl)propionate (15 g., 0.063 moles) in 6 N hydrochloric acid (150 ml.) is heated to reflux for 2.5 hours. After this time, the reaction vessel is fitted with a Dean-Stark trap and heated at reflux an additional thirty minutes. The reaction mixture is concentrated in vacuo to yield 2-phosphonopropionic acid (quantitative).
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Phosphonopropionic acid
Reactant of Route 2
2-Phosphonopropionic acid
Reactant of Route 3
2-Phosphonopropionic acid
Reactant of Route 4
2-Phosphonopropionic acid
Reactant of Route 5
2-Phosphonopropionic acid
Reactant of Route 6
2-Phosphonopropionic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.